![molecular formula C10H9ClF3N3O B3022131 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one CAS No. 923143-11-7](/img/structure/B3022131.png)

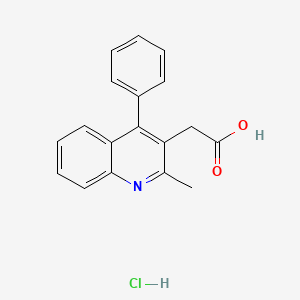

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one

Overview

Description

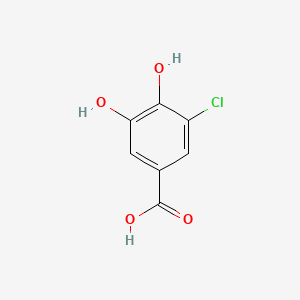

This compound is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .

Synthesis Analysis

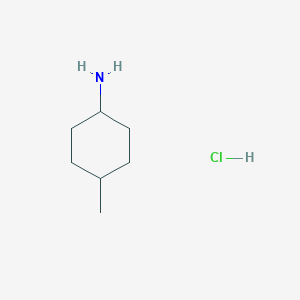

The synthesis of this compound involves the reaction of 2-(4-hydroxyphenoxy)propionic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in dimethyl sulfate . Another method involves the coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis

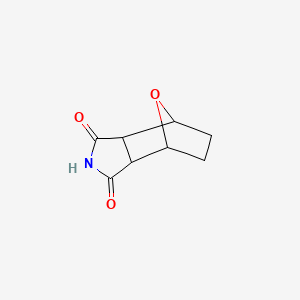

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The pyridine ring is further linked to a piperazine ring .Chemical Reactions Analysis

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase, a post-translational modification essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .Scientific Research Applications

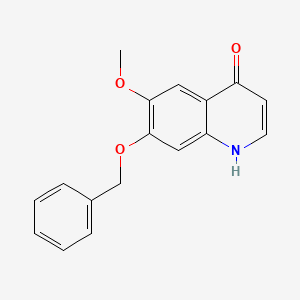

- Crop Protection : Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have received ISO common names. These compounds are effective due to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .

- Pesticides : The presence of fluorine and the pyridine structure in TFMP derivatives enhances their pest control properties compared to traditional phenyl-containing insecticides .

- Drug Development : Several TFMP derivatives find applications in pharmaceuticals. For instance, fluazifop-butyl has been used as an intermediate for drug synthesis. Additionally, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials .

- Targeting Enzymes : In antibacterial drug development, compounds targeting both AcpS-PPTase and Sfp-PPTase enzymes are essential to effectively halt bacterial proliferation. The unique properties of TFMP derivatives contribute to their potential as antibacterial agents .

- Organic Synthesis : 3-chloro-5-(trifluoromethyl)pyridin-2-ol serves as a commonly used reagent in organic synthesis. Its applications extend to drug synthesis, pesticide synthesis, and material chemistry .

- Fluorinated Compounds : The development of fluorinated organic chemicals, including TFMP derivatives, has led to significant advances in functional materials. Fluorine-containing compounds are increasingly important in various industries .

- Solubility : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is slightly soluble in water, soluble in ethanol, and ether solvents .

- Unique Combination : The biological activities of TFMP derivatives stem from the combination of the fluorine atom’s properties and the pyridine moiety’s characteristics. Ongoing research may reveal novel applications for TFMP in the future .

Agrochemicals

Pharmaceuticals

Material Chemistry

Functional Materials

Chemical Properties

Biological Activities

Mechanism of Action

Target of Action

The primary target of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTase by this compound affects several biochemical pathways. PPTases are involved in the activation of microbial fatty acid synthase (FAS), a multidomain enzyme complex essential for bacterial cell viability . The inhibition of PPTase reduces the anabolic capacity of FAS, leading to a decrease in the production of palmitate, a primary membrane component, and halting the assembly of virulence-determining components of bacterial cell walls .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied, and it has been found to have favorable in vitro and in vivo pharmacokinetic profiles . .

Result of Action

The result of the action of this compound is the attenuation of bacterial growth. It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against this compound

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCKUCQPUVRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B3022059.png)

![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)